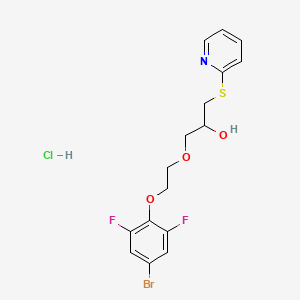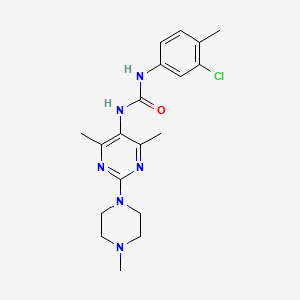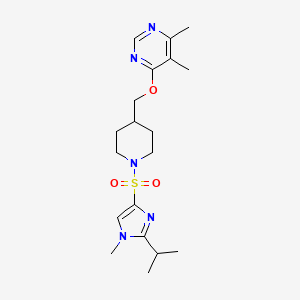
1-(2-(4-Bromo-2,6-difluorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical reactions, starting from simple precursors to obtain the desired complex molecule. For instance, compounds with similar structures have been synthesized through reactions involving halogenated phenols or pyridine derivatives, showcasing the versatility of synthetic routes in creating complex molecules (Hocková et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds analogous to 1-(2-(4-Bromo-2,6-difluorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has been studied using X-ray crystallography and spectroscopic methods, providing insights into their geometric configuration, intermolecular interactions, and crystal packing (Al‐Refai et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures can lead to a variety of products, depending on the reaction conditions and the presence of specific functional groups. For example, pyrolysis of related psychoactive substances has been shown to produce a range of pyrolysis products, highlighting the chemical reactivity and potential transformation pathways of these compounds (Texter et al., 2018).
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
- Synthesis of Phosphodiesterase 4 Inhibitors : A study outlines the synthesis of a phosphodiesterase 4 inhibitor, highlighting methodologies that could be applied to similar compounds, showcasing the role of such chemicals in developing therapeutic agents (Ochi et al., 2014).
- Antiviral Compound Development : Research on synthesizing acyclovir and HBG analogues, involving reactions with pyridin-2(1H)-one, presents a foundation for creating antiviral agents, indicating the importance of these chemical frameworks in medicinal chemistry (Moustafa et al., 2011).
Material Science and Chemical Properties Exploration
- Stabilised Reactive Intermediates : Investigations into the stability and reactivity of dithiadiazolyl radicals offer insights into material science, particularly in developing materials with specific electronic properties (Beldjoudi et al., 2018).
- Polymorphism in Pharmaceutical Compounds : A study on polymorphism in certain pharmaceutical compounds provides a deep dive into how structural variations can influence the properties and stability of chemical compounds, relevant to drug formulation and design (Vogt et al., 2013).
properties
IUPAC Name |
1-[2-(4-bromo-2,6-difluorophenoxy)ethoxy]-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF2NO3S.ClH/c17-11-7-13(18)16(14(19)8-11)23-6-5-22-9-12(21)10-24-15-3-1-2-4-20-15;/h1-4,7-8,12,21H,5-6,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOANVBICYJZYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COCCOC2=C(C=C(C=C2F)Br)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Racemic-(2R,3aS,7aR)-1-benzyl 5-tert-butyl 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(6H)-dicarboxylate](/img/structure/B2483043.png)

![N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine](/img/structure/B2483049.png)


![1-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2483054.png)


![1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2483057.png)

![2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide](/img/structure/B2483062.png)
![Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483063.png)

